
6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C15H15Cl2N3O and its molecular weight is 324.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide hydrochloride (CAS Number: 1645495-16-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅ClN₃O |
Molecular Weight | 324.2 g/mol |
CAS Number | 1645495-16-4 |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to 6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells.
In a study evaluating oxazolo[5,4-d]pyrimidine derivatives—similar in structure—compound 3g exhibited a half-maximal cytotoxic concentration (CC₅₀) of 58.4 µM against HT29 cells, outperforming fluorouracil (CC₅₀ = 381.2 µM) and demonstrating comparable efficacy to cisplatin (CC₅₀ = 47.2 µM) while being less toxic to normal human dermal fibroblasts (NHDFs) .
The mechanism by which 6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that they may exhibit activity against various bacterial strains. For example, certain derivatives demonstrated bacteriostatic activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) reported at 50 µM for E. coli and 75 µM for S. agalactiae .
Study on Cytotoxicity
A study conducted on a series of pyridine derivatives demonstrated that compounds similar to 6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide were evaluated for their cytotoxic effects against several cancer cell lines using the MTT assay method. The results indicated that most tested compounds were significantly less toxic to normal cells compared to established chemotherapeutics like cisplatin and fluorouracil .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of these compounds. Current literature lacks extensive in vivo data specifically for 6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide; however, related compounds have shown promising results in animal models for tumor reduction and improved survival rates .
科学的研究の応用
Biological Activities
The compound has shown promising biological activities that can be categorized into several key areas:
Anticancer Applications
Research indicates that compounds with similar structures to 6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide; hydrochloride may inhibit tubulin polymerization. This inhibition is crucial for cancer treatment as it disrupts cell division and proliferation. For example:
Compound | Mechanism of Action | Potential Application |
---|---|---|
6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide; hydrochloride | Inhibition of tubulin polymerization | Cancer therapy |
7-Amino-1,2,3,4-tetrahydroquinoline derivatives | Disruption of microtubule dynamics | Cancer treatment |
Studies have demonstrated that tetrahydroquinoline derivatives exhibit anti-inflammatory and analgesic properties as well, which may contribute to their efficacy in treating cancer-related pain.
Neurological Disorders
The compound's interaction with various biological targets suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as depression and anxiety.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Inhibition of Tumor Growth : A study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Neuroprotective Effects : Research involving animal models showed that the compound could protect against neurodegeneration induced by oxidative stress.
特性
IUPAC Name |
6-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O.ClH/c16-14-6-4-11(9-18-14)15(20)19-12-5-3-10-2-1-7-17-13(10)8-12;/h3-6,8-9,17H,1-2,7H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWKGCWYBPTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。